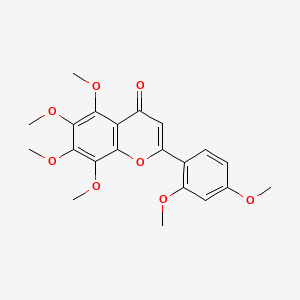

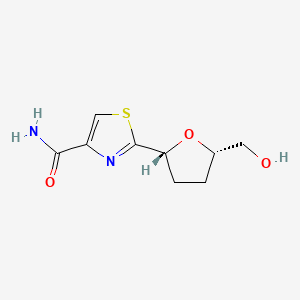

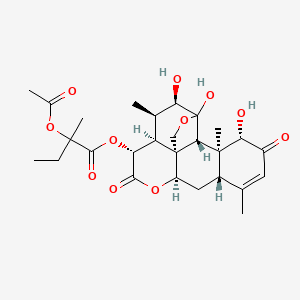

![molecular formula C22H31N3O6S2 B12810828 (1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)

(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (1R,5S,6S)-6-[1®-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester is a synthetic derivative of carbapenem antibiotics. Carbapenems are a class of highly effective antibiotics used to treat severe or high-risk bacterial infections. This compound is designed to enhance the stability and bioavailability of the active carbapenem molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-6-[1®-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester involves multiple steps:

Formation of the Carbapenem Core: The core structure is synthesized through a series of cyclization reactions starting from β-lactam intermediates.

Introduction of the Thiazolinyl Group: The thiazolinyl group is introduced via nucleophilic substitution reactions.

Attachment of the Hydroxyethyl Group: This step involves the addition of the hydroxyethyl group through a stereoselective reduction process.

Esterification with Pivaloyloxymethyl: The final step is the esterification of the carboxylic acid group with pivaloyloxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves:

Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

Reduction: Reduction reactions can occur at the thiazolinyl group, potentially altering its structure.

Substitution: Nucleophilic substitution reactions can modify the azetidinylsulfanyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation Products: Ketones or aldehydes derived from the hydroxyethyl group.

Reduction Products: Reduced thiazolinyl derivatives.

Substitution Products: Modified azetidinylsulfanyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Novel Antibiotics: The compound serves as a precursor for developing new carbapenem antibiotics with improved properties.

Mechanistic Studies: Used in studies to understand the reaction mechanisms of carbapenem antibiotics.

Biology

Antibacterial Research: Investigated for its efficacy against multi-drug resistant bacterial strains.

Enzyme Inhibition Studies: Used to study the inhibition of bacterial enzymes such as β-lactamases.

Medicine

Therapeutic Applications: Potential use in treating severe bacterial infections, especially those caused by resistant strains.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Pharmaceutical Manufacturing: Utilized in the production of carbapenem antibiotics.

Quality Control: Employed in the development of analytical methods for quality control.

Wirkmechanismus

The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different stability and spectrum of activity.

Meropenem: Known for its broad-spectrum activity and stability against β-lactamases.

Ertapenem: Distinguished by its long half-life and once-daily dosing regimen.

Uniqueness

Enhanced Stability: The pivaloyloxymethyl ester group enhances the stability of the compound, making it more resistant to enzymatic degradation.

Improved Bioavailability: The esterification improves the compound’s bioavailability, ensuring better absorption and distribution in the body.

Broad-Spectrum Activity: Effective against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.

This detailed article provides a comprehensive overview of (1R,5S,6S)-6-[1®-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl 3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUDIPVBUUXCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870078 |

Source

|

| Record name | [(2,2-Dimethylpropanoyl)oxy]methyl 3-{[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl}-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

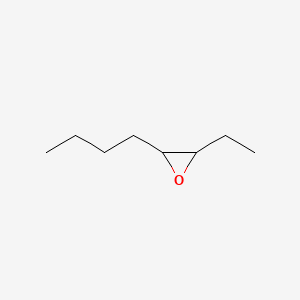

![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)

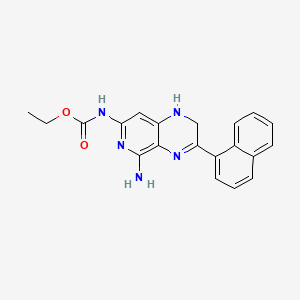

![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)

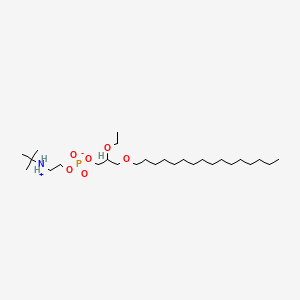

![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)